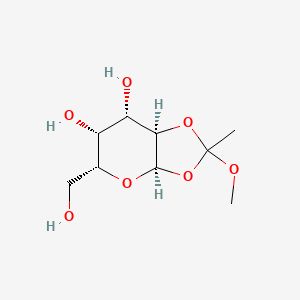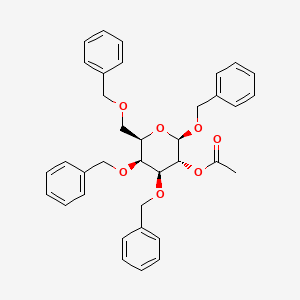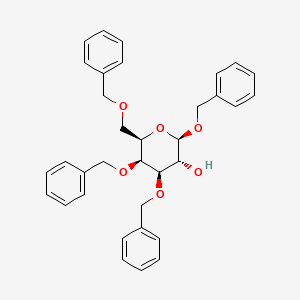
3-Chloro-3-deoxy-D-glucopyranose
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
It has gained significant attention in various fields of research, including medical, environmental, and industrial applications. The compound is characterized by the presence of a chlorine atom at the third carbon position of the glucose molecule, replacing a hydroxyl group.
科学的研究の応用
3-Chloro-3-deoxy-D-glucopyranose has a wide range of scientific research applications, including:
Chemistry: It serves as a precursor for the synthesis of various chemically and biologically active molecules.
Biology: The compound is used in glycobiology research to study the structure, synthesis, biology, and evolution of sugars.
Medicine: It is investigated for its potential use in drug discovery and synthesis, particularly in the development of antidiabetic agents.
Industry: The compound is utilized in the production of specialized chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
3-Chloro-3-deoxy-D-glucopyranose is synthesized from D-glucose through a series of chemical reactions. The synthesis involves the use of thionyl chloride as a chlorination agent, followed by a deoxylation step using a reducing agent such as sodium borohydride . The reaction conditions typically include:
Chlorination: D-glucose is treated with thionyl chloride in an anhydrous solvent, such as dichloromethane, at low temperatures to introduce the chlorine atom.
Deoxylation: The chlorinated intermediate is then reduced using sodium borohydride in a suitable solvent, such as methanol, to remove the hydroxyl group and form this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反応の分析
Types of Reactions
3-Chloro-3-deoxy-D-glucopyranose undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups, such as hydroxyl or amino groups, using appropriate reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the compound can lead to the formation of deoxy derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or ammonia can be used to replace the chlorine atom with hydroxyl or amino groups, respectively.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Substitution: Formation of 3-hydroxy-3-deoxy-D-glucopyranose or 3-amino-3-deoxy-D-glucopyranose.
Oxidation: Formation of 3-chloro-3-deoxy-D-glucuronic acid or 3-chloro-3-deoxy-D-glucoaldehyde.
Reduction: Formation of 3-deoxy-D-glucopyranose.
作用機序
The mechanism of action of 3-chloro-3-deoxy-D-glucopyranose involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes involved in carbohydrate metabolism, thereby affecting glucose utilization and storage. Additionally, it may interact with membrane transport proteins, influencing the transport of molecules across cell membranes .
類似化合物との比較
3-Chloro-3-deoxy-D-glucopyranose can be compared with other similar compounds, such as:
3-Chloro-3-deoxy-1,2,4,6-tetra-O-acetyl-D-glucopyranose: This compound is used in glycobiology research and has similar structural features but with additional acetyl groups.
3-Deoxy-D-glucopyranose: Lacks the chlorine atom and is used in different biochemical studies.
3-Amino-3-deoxy-D-glucopyranose: Contains an amino group instead of a chlorine atom and is used in the synthesis of glycosylamines.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various research applications.
特性
| { "Design of the Synthesis Pathway": "The synthesis of 3-Chloro-3-deoxy-D-glucopyranose can be achieved through the chlorination of 3-deoxy-D-glucopyranose.", "Starting Materials": [ "3-deoxy-D-glucopyranose", "Chlorine gas", "Acetic acid", "Sodium acetate", "Water" ], "Reaction": [ "Step 1: Dissolve 3-deoxy-D-glucopyranose in acetic acid and add sodium acetate to the solution.", "Step 2: Bubble chlorine gas through the solution at room temperature until the desired level of chlorination is achieved.", "Step 3: Quench the reaction by adding water to the solution.", "Step 4: Isolate the product by precipitation with ethanol or by column chromatography." ] } | |
CAS番号 |
22933-89-7 |
分子式 |
C₆H₁₁ClO₅ |
分子量 |
198.6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


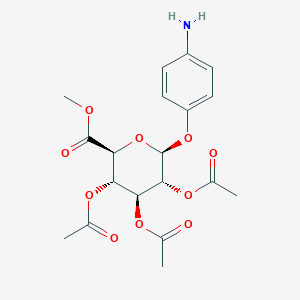
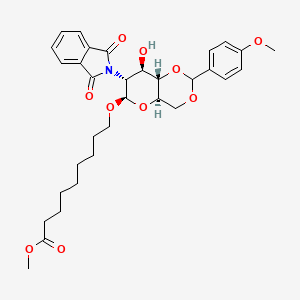

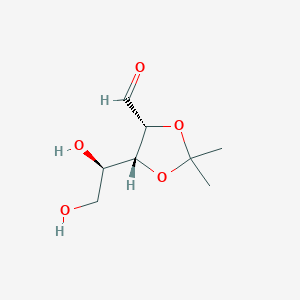

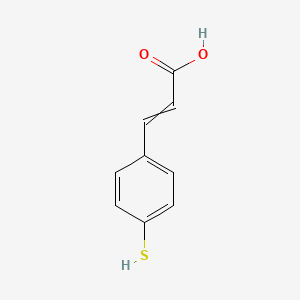

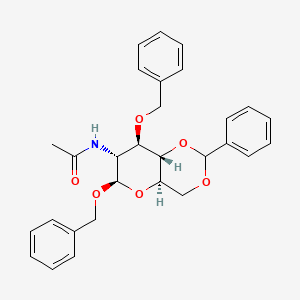
![[(2S,3R,4R,5R,6R)-3-Acetamido-2-[(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-oxo-3-phenacyloxypropoxy]-5-hydroxy-6-(hydroxymethyl)oxan-4-yl] benzoate](/img/structure/B1139986.png)
![(3aS,4S,6R,6aS)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-4-phenylmethoxy-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole](/img/structure/B1139987.png)

